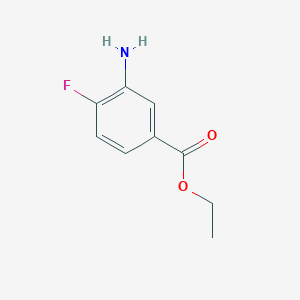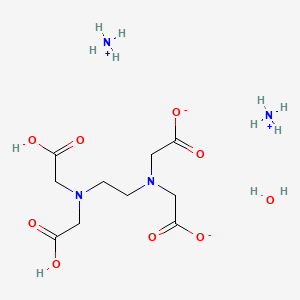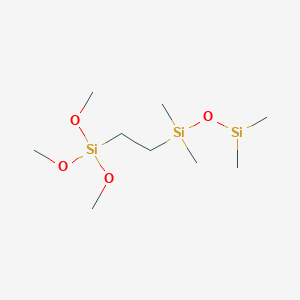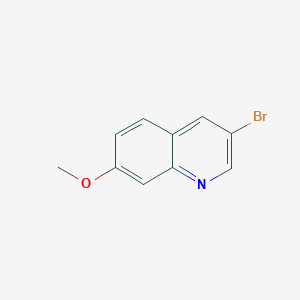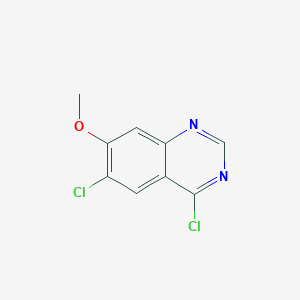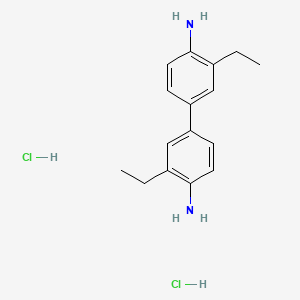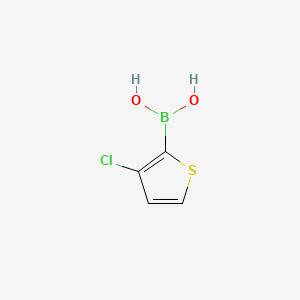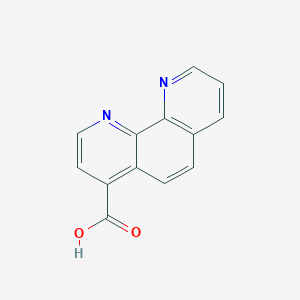
1,10-Phenanthroline-4-carboxylic acid
説明
1,10-Phenanthroline-4-carboxylic acid (PCA) is an organic compound that belongs to the family of phenanthroline derivatives. It is a colorless solid that has a variety of applications in scientific research and laboratory experiments. PCA is used as a reagent for the synthesis of many organic compounds, and it is also used as a ligand for coordination chemistry. Furthermore, PCA has been studied for its biochemical and physiological effects, as well as its potential applications in drug development.
科学的研究の応用
DNA Cleavage Reagents
1,10-Phenanthroline derivatives, including 4-amino substituted and 4-unsubstituted 1,10-phenanthroline-3-carboxylic acid, have been synthesized for potential use as DNA cleavage reagents. These derivatives are designed to facilitate metal-ion-complex mediated DNA cleavage, and the 3-carboxylic acid side chain can be coupled to β-alanine for conjugation with DNA binding molecules (Chiu, Brownlee, & Phillips, 1994).
Metal Complexes
1,10-Phenanthroline derivatives have been used to form metal complexes. For example, 2-Carboxy-1,10-phenanthroline has been prepared and utilized to create inner complexes with various metal ions like manganese(II), iron(II), and cobalt(II). These complexes' properties are supported by their magnetic and spectral characteristics (Goodwin & Sylva, 1967).
Coordination Polymers
Synthesis and characterization of coordination polymers, such as chromium(III) and copper(II) complexes with 1,10-phenanthroline-2,9-dicarboxylic acid, have been explored. These studies involve crystallographic characterization, showing complex supramolecular structures stabilized by hydrogen bonds (Moghimi et al., 2005).
Luminescent Materials
1,10-Phenanthroline has been a versatile building block for creating UV-Vis-NIR luminescent organic derivatives and coordination compounds with various metal ions. These have applications in analytical and technological fields (Accorsi, Listorti, Yoosaf, & Armaroli, 2009).
Photochromic Complexes
Research has shown that combining 1,10-phenanthroline with metal carboxylate systems can result in isostructural supramolecular chains exhibiting photochromic functionality. This involves electron transfer between the carboxylate and 1,10-phenanthroline units, modulated by the type of metal ions used (Han et al., 2020).
Antibacterial Activity
Mixed-ligand complexes of metal ions with 1,10-phenanthroline and other ligands have been synthesized and studied for their antibacterial properties. This highlights the potential biomedical applications of 1,10-phenanthroline-based complexes (Taghreed, Ghanim, & Aliea, 2014).
Liquid Chromatographic Applications
Iron(II) 1,10-phenanthroline has been utilized as a mobile-phase additive in liquid chromatography for the separation and detection of organic acids. This demonstrates the analytical chemistry applications of 1,10-phenanthroline derivatives (Rigas & Pietrzyk, 1986).
Synthesis of Organic Compounds
1,10-Phenanthroline-derivatives play a crucial role in the synthesis of various organic compounds, such as concave 1,10-phenanthrolines and their applications in different fields of chemistry (Lüning & Fahrenkrug, 2004).
Ligand Construction
1,10-Phenanthroline has been a key element in constructing phenanthroline-based ligands for various purposes, including the development of molecular chemosensors, ionophores, and DNA intercalating agents. This versatility is attributed to its structural and chemical properties, like rigidity and aromaticity (Bencini & Lippolis, 2010).
特性
IUPAC Name |
1,10-phenanthroline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-13(17)10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUCJFRSRNCDFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC=CC(=C3C=C2)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617236 | |
| Record name | 1,10-Phenanthroline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Phenanthroline-4-carboxylic acid | |
CAS RN |
31301-27-6 | |
| Record name | 1,10-Phenanthroline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



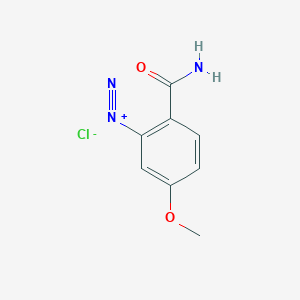
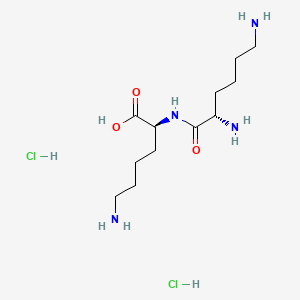
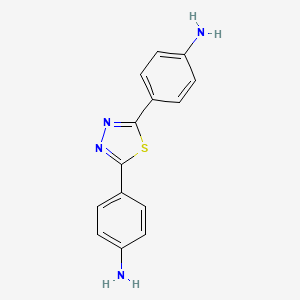
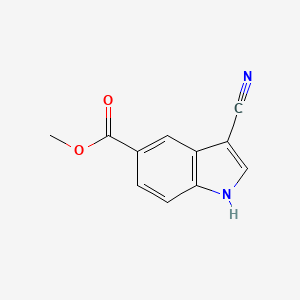
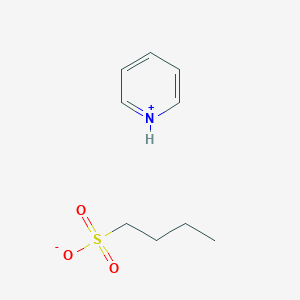
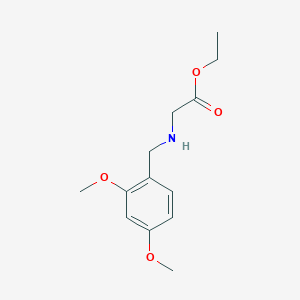
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1592223.png)
